molecular formula C23H19N3O4S B2486406 2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide CAS No. 894543-94-3

2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide

Cat. No. B2486406
CAS RN: 894543-94-3
M. Wt: 433.48
InChI Key: YWDHCJITRWSVGQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide” is a complex organic molecule. It has a molecular weight of 353.4 and a molecular formula of C18 H15 N3 O3 S . The molecule is a racemic mixture .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of isatin hydrazones with thioglycolic acid . This process results in the formation of 2-oxo-spiro [indole-3,4′-pyridines] in good yields . The synthesized compounds are characterized by spectral data (IR, 1H-NMR, Mass) .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation: C(C(N)=O)N1C(C2(c3ccccc13)N(C(CS2)=O)c1ccccc1)=O . This notation provides a textual representation of the compound’s structure, including the arrangement of atoms and the bonds between them .


Physical And Chemical Properties Analysis

The compound has a logP value of 1.2053 and a logD value of 1.2053 . These values indicate the compound’s distribution between octanol and water, which can provide insights into its solubility and permeability. The compound has 7 hydrogen bond acceptors and 2 hydrogen bond donors . Its polar surface area is not specified .

Scientific Research Applications

Fungicidal Properties

Compounds similar to 2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide have been synthesized and tested for fungicidal activity. Some of these compounds have shown activity against a range of fungi, such as Pyricularia oryzae, Pseudoperonospora cubensis, Sphaerotheca fuliginea, and Phytophthora infestans, comparable to standard drugs like carbendazim (Tiwari, Ahamad, & Alauddin, 2014).

Antibacterial and Antifungal Activities

A range of similar compounds has been evaluated for their antibacterial and antifungal activities. Enhanced activities have been recorded when sulfur was added to the compounds, highlighting their potential as antibacterial and antifungal agents (Dandia, Kaur, & Singh, 1993).

Antioxidant and Anti-Inflammatory Properties

These compounds have also been evaluated for their antioxidant and anti-inflammatory properties. For example, some derivatives have shown good antioxidant activity in assays such as DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition. Additionally, they have exhibited significant anti-inflammatory activity (Koppireddi et al., 2013).

Antitubercular Activity

Another important application is in the field of antitubercular activity. Similar compounds have been synthesized and screened for their efficacy against Mycobacterium tuberculosis, showing promising results (Dandia, Singh, & Arya, 2004).

Hypoglycemic Activity

In the field of diabetes research, similar compounds have been synthesized and evaluated for their hypoglycemic activity in animal models. Some derivatives have shown promising hypoglycemic activity, indicating potential applications in diabetes treatment (Nikalje, Deshp, & Une, 2012).

α-Glucosidase Inhibitory Activity

These compounds have also been evaluated for their α-glucosidase inhibitory activity, which is important in the management of postprandial hyperglycemia in diabetes mellitus. Some compounds have shown significant inhibition of α-glucosidase enzyme (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the antimicrobial activity observed in similar compounds , it may be worthwhile to investigate this compound’s potential as an antimicrobial agent. Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.

properties

IUPAC Name

2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-20(24-13-17-9-6-12-30-17)14-25-19-11-5-4-10-18(19)23(22(25)29)26(21(28)15-31-23)16-7-2-1-3-8-16/h1-12H,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDHCJITRWSVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[(furan-2-yl)methyl]acetamide

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